molecular formula C41H72O2 B1167990 2-C11-17-alkyl imidazolines, ethoxylated CAS No. 103818-95-7

2-C11-17-alkyl imidazolines, ethoxylated

Cat. No.: B1167990
CAS No.: 103818-95-7
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Description

2-C11-17-alkyl imidazolines, ethoxylated, are a class of surfactants and corrosion inhibitors derived from imidazoline, a heterocyclic compound containing two nitrogen atoms. Ethoxylation involves the addition of ethylene oxide to the alkyl chain, enhancing hydrophilicity and surfactant properties. These compounds are widely used in oilfield applications, cosmetics, and industrial formulations due to their dual functionality as emulsifiers and corrosion inhibitors .

Properties

CAS No.

103818-95-7

Molecular Formula

C41H72O2

Synonyms

2-C11-17-alkyl imidazolines, ethoxylated

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-C11-17-alkyl imidazolines, ethoxylated is C41H72O2. These compounds are characterized by a long alkyl chain that enhances their solubility and interaction with other substances. The degree of ethoxylation affects their hydrophilic-lipophilic balance (HLB), which is crucial for determining their effectiveness in different applications.

Antioxidant Applications

Ethoxylated alkyl imidazolines have been synthesized and tested for their efficacy as fuel antioxidants. Research indicates that these compounds can significantly retard the formation of peroxides in hydrocarbon media, outperforming traditional antioxidants like zinc dialkyldithiophosphate (ZDDP) in certain conditions. Specifically, ethoxylated alkyl imidazolines containing 12 ethylene oxide (EO) units demonstrated antioxidant activity that was nearly double that of ZDDP, making them suitable candidates for use in fuels and lubricants to enhance stability and prolong shelf life .

Corrosion Inhibition

These compounds have been extensively studied as corrosion inhibitors in various industrial applications. Their effectiveness stems from their ability to form protective films on metal surfaces, thereby preventing oxidation and degradation. Ethoxylated alkyl imidazolines are particularly beneficial in oil fields and metalworking industries where they serve as dispersants and dewatering agents. They help maintain the integrity of machinery and pipelines by minimizing rust formation and enhancing the longevity of equipment .

Surfactants and Emulsifiers

In the realm of cleaning products and cosmetics, ethoxylated alkyl imidazolines are employed as surfactants due to their excellent wetting and emulsifying properties. They facilitate the mixing of oil and water phases in formulations, enhancing product performance in detergents and personal care items. Their amphiphilic nature allows them to effectively reduce surface tension, which is essential for improving the spreadability and effectiveness of cleaning agents .

Textile Industry Applications

In textile processing, ethoxylated alkyl imidazolines are used as softeners and conditioning agents. They impart desirable fabric properties such as softness, water repellency, and antistatic characteristics. Additionally, they act as emulsifiers in dyeing processes, ensuring even distribution of dyes on fibers .

Case Study 1: Fuel Stability Enhancement

A study conducted by the Research Institute of Petroleum Industry evaluated the performance of ethoxylated alkyl imidazolines as fuel antioxidants. The results indicated that these compounds significantly reduced the formation of harmful peroxides compared to conventional additives, demonstrating their potential for improving fuel stability under oxidative conditions .

Case Study 2: Corrosion Protection in Oil Fields

In field trials within oil extraction operations, ethoxylated alkyl imidazolines were applied to protect metal surfaces from corrosive environments. The application resulted in a marked decrease in corrosion rates compared to untreated surfaces, validating their effectiveness as corrosion inhibitors in harsh industrial settings .

Comparison with Similar Compounds

Key Properties :

  • Structure : Comprises a hydrophobic C11-17 alkyl chain and a hydrophilic ethoxylated imidazoline ring.
  • Functionality : Acts as a cationic surfactant, enabling adhesion to metal surfaces for corrosion inhibition and stabilizing oil-water emulsions.
  • Applications :
    • Corrosion inhibition in pipelines and oilfield equipment (e.g., reducing corrosion rates to 0.09 mm/year) .
    • Emulsifiers in personal care products and agrochemicals .

Comparison with Similar Compounds

Corrosion Inhibition Performance

Compound Corrosion Rate (mm/year) Key Mechanism Reference
2-C11-17-alkyl imidazolines, ethoxylated 0.09 Promotes iron carbonate layer formation
C12-C14 alkyldimethyl-benzylammonium chloride 0.06 Adsorbs on metal surfaces via quaternary ammonium groups
Polyphosphinocarboxylic acid (PPCA) >2.23 Ineffective at preventing iron carbonate
Alcohol ethoxylated phosphate ester 2.23 Poor adsorption on metal surfaces

Analysis :

  • Ethoxylated imidazolines exhibit moderate corrosion inhibition, outperforming PPCA and phosphate esters but slightly less effective than quaternary ammonium salts. Their mechanism involves promoting iron carbonate scales, which may act as a protective layer despite PPCA’s failure in similar conditions .

Surfactant Properties

Compound HLB Value Solubility Environmental Impact Reference
This compound Moderate (~12–15) pH-dependent (soluble in acidic media) Potential ethylene oxide residues
Ethoxylated alcohols (C12-15) 10–14 High aqueous solubility Low toxicity, biodegradable
Polysorbates (e.g., Tween 80) 15–16 High in all pH May release formaldehyde over time

Analysis :

  • Ethoxylated imidazolines are less water-soluble than polysorbates but offer better metal surface adhesion. However, they pose environmental risks due to ethylene oxide residues, unlike ethoxylated alcohols, which are more eco-friendly .

Analysis :

  • Ethoxylated imidazolines face stricter regulatory limits compared to ethoxylated amines, which are preferred for their lower marine toxicity .

Environmental and Ecotoxicity Profile

Compound Ecotoxicity (LC50, mg/L) Degradability
This compound 5–10 (moderate toxicity) Slow, due to stable imidazoline ring
Ethoxylated fatty diamines >100 (low toxicity) High, via microbial action
Imidazoline derivatives (non-ethoxylated) 1–5 (high toxicity) Poor

Analysis :

  • Ethoxylation reduces imidazoline toxicity compared to non-ethoxylated variants but remains less environmentally benign than ethoxylated diamines .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-C11-17-alkyl imidazolines and their ethoxylated derivatives?

To optimize synthesis, focus on reaction parameters such as molar ratios of reagents (e.g., fatty amines and ethylene oxide), temperature, and reaction time. Use Design of Experiments (DOE) to establish a regression model for yield maximization. For example, a study on norbornen-containing imidazolines achieved optimal yields by adjusting molar ratios (1:1.5–1:2.5) and maintaining temperatures between 140–180°C for 4–6 hours . Statistical validation (e.g., ANOVA) ensures model reliability.

Q. How can researchers characterize the structural heterogeneity of ethoxylated imidazolines?

Employ liquid chromatography coupled with mass spectrometry (LC-MS) to resolve ethoxylation degrees and alkyl chain distributions. For instance, comprehensive 2D-LC with evaporative light scattering detection (ELSD) and MS can separate oligomers and quantify ethylene oxide (EO) units. Mass spectra typically show ammonium adducts and multiple charged species, enabling identification of EO units up to 50 .

Q. What methodologies are recommended for assessing the environmental fate of ethoxylated imidazolines?

Combine ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for trace-level detection in environmental samples with geospatial analysis (e.g., land-use indicators, road density) to track sources. A study on ethoxylated surfactants in stormwater used this approach to correlate compound concentrations with urban vs. agricultural land use . Include biodegradation assays (e.g., OECD 301/302 guidelines) to evaluate persistence .

Advanced Research Questions

Q. How do catalytic oxidation methods affect the functionalization of ethoxylated imidazolines?

Palladium-catalyzed oxidation under alkaline conditions (e.g., KOH/NaOH) at 80–90°C introduces carboxyl groups into ethoxylated imidazolines. Experimental setups require precise control of catalyst loading (e.g., 10% Pd on charcoal), reaction time (90 minutes), and isolation protocols to minimize side products. Compare catalytic efficiency with alternative metals (e.g., platinum, ruthenium) using kinetic studies .

Q. What computational tools can elucidate structure-property relationships in ethoxylated imidazolines?

Perform molecular dynamics (MD) simulations to analyze micellization behavior and interfacial activity. A comparative study of ethoxylated decyl alcohol and nonylphenol derivatives used MD to correlate EO chain length with critical micelle concentration (CMC) and adsorption kinetics . Pair simulations with experimental data (e.g., surface tension measurements) for validation.

Q. How can researchers detect and quantify carcinogenic byproducts in ethoxylated imidazolines?

Use UPLC-MS/MS to identify residual ethylene oxide and 1,4-dioxane, which form during ethoxylation. For example, a study on ethoxylated alcohol surfactants detected these contaminants at ppm levels by optimizing extraction protocols and column selection (e.g., C18 stationary phase) . Validate methods using spike-recovery experiments in complex matrices.

Q. What experimental designs are effective for evaluating ethoxylated imidazolines as corrosion inhibitors?

Design electrochemical tests (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) in simulated sour environments (H₂S/CO₂). Compare inhibition efficiency (%) of ethoxylated imidazolines with non-ethoxylated analogs. A study on ethoxylated amines reported >90% efficiency in carbon steel corrosion due to enhanced water solubility and nitrogen lone-pair availability .

Q. How can conflicting data on physicochemical properties of ethoxylated imidazolines be resolved?

Address data gaps by extrapolating from structurally similar compounds (e.g., ethoxylated tallow amines) while noting limitations. For instance, a regulatory assessment used fatty acid ethoxylates (CAS 61791-00-2) as a proxy for tallow alkyl amine ethoxylates due to analogous EO chains and alkyl groups . Validate extrapolations with targeted experiments.

Q. What strategies ensure compliance with evolving regulations on ethoxylated imidazolines?

Monitor regulatory frameworks (e.g., MARPOL Annex II, EPA guidelines) and prioritize alternatives to nonylphenol ethoxylates (NPEs), which face restrictions. A partnership study evaluated alcohol ethoxylates as NPE replacements by assessing aquatic toxicity (e.g., NOEC = 0.4 ppm for fish) and persistence (vL score) . Document synthesis pathways to avoid banned byproducts (e.g., imidazoline derivatives excluded under HG/T 4063-2008) .

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